

Preliminary Investigation into the Bioactivity of 5-Hydroxy-1-methylpyrazole: A Technical Guide

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Compound of Interest

Compound Name: 5-Hydroxy-1-methylpyrazole

Cat. No.: B124684

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Disclaimer: Publicly available research detailing the specific bioactivity of **5-Hydroxy-1-methylpyrazole** is limited. This document serves as a preliminary investigative guide, leveraging data from closely related pyrazole derivatives to propose potential biological activities and outline experimental approaches for their validation. The primary focus is on the potential of the 5-hydroxypyrazole scaffold as an inhibitor of Lysine Specific Demethylase 1 (LSD1), a target of significant interest in oncology.

Executive Summary

5-Hydroxy-1-methylpyrazole is a heterocyclic organic compound belonging to the pyrazole class. While primarily documented as a key intermediate in the synthesis of modern herbicides, the broader pyrazole scaffold is a well-established pharmacophore present in numerous therapeutic agents.^[1] Emerging research on 5-hydroxypyrazole derivatives has identified them as potent, reversible inhibitors of Lysine Specific Demethylase 1 (LSD1), an epigenetic regulator implicated in various cancers.^[2] This guide provides a comprehensive overview of the potential bioactivity of **5-Hydroxy-1-methylpyrazole**, focusing on LSD1 inhibition, and details the experimental protocols necessary to investigate this and other potential therapeutic applications. Furthermore, it highlights a potential safety consideration related to mitochondrial toxicity observed in a related pyrazole series.^[3]

Physicochemical Properties

A summary of the known physicochemical properties of **5-Hydroxy-1-methylpyrazole** is presented below. This data is essential for designing experimental protocols, including formulation and assay development.

Property	Value	Reference
CAS Number	33641-15-5	[4] [5]
Molecular Formula	C ₄ H ₆ N ₂ O	[4]
Molecular Weight	98.10 g/mol	[4] [5]
Appearance	White to orange to green powder/crystal	[6]
Melting Point	110-114 °C	[5]
Assay Purity	97%	[5]
SMILES	Cn1nccc1O	[5]
InChI Key	CMXOTACIOGGSNH-UHFFFAOYSA-N	[5]

Potential Bioactivity: LSD1 Inhibition

The most compelling evidence for the potential bioactivity of the 5-hydroxypyrazole scaffold comes from a study on its derivatives as reversible inhibitors of LSD1 (also known as KDM1A). [\[2\]](#) LSD1 is a flavin-dependent monoamine oxidase that demethylates mono- and di-methylated lysine residues on histones, primarily H3K4 and H3K9. Its dysregulation is linked to the pathogenesis of various cancers, including acute myeloid leukemia (AML).

Mechanism of Action

5-hydroxypyrazole derivatives are proposed to act as reversible, competitive inhibitors of LSD1. The scaffold likely interacts with the enzyme's active site, preventing the binding of its histone substrate. This inhibition leads to the re-expression of silenced tumor suppressor genes, promoting cell differentiation and apoptosis in cancer cells.

Quantitative Data from Derivatives

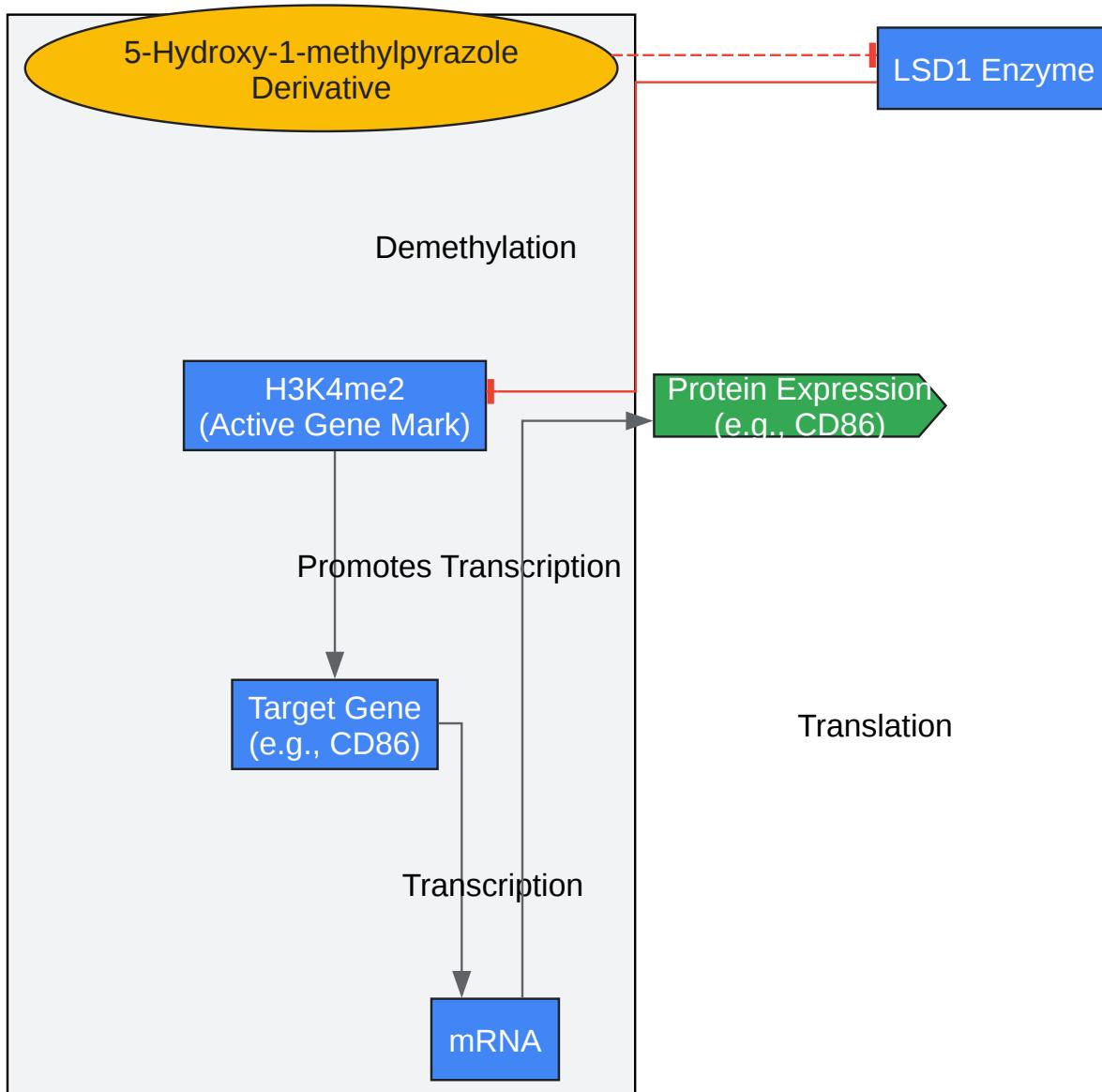
The following table summarizes the in vitro activity of key 5-hydroxypyrazole derivatives from the foundational study by Mould et al. (2017).[\[2\]](#) These compounds demonstrate the high-potency of this scaffold.

Compound ID	LSD1 IC ₅₀ (μM)	LSD1 Kd (nM, via SPR)	THP-1 Cell CD86 Expression EC ₅₀ (μM)
7	0.23	110	>25
11p	0.015	<10	0.27

Data extracted from Mould et al., *Bioorg. Med. Chem. Lett.* 2017, 27, 3182-3187.[\[2\]](#)

Proposed Signaling Pathway

The inhibition of LSD1 by a 5-hydroxypyrazole derivative would prevent the demethylation of histone H3 at lysine 4 (H3K4me2), a key epigenetic mark for gene activation. This leads to the transcription of target genes, such as the cell surface marker CD86, which is associated with cell differentiation.



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Caption: Hypothesized mechanism of LSD1 inhibition by a 5-hydroxypyrazole derivative.

Other Potential Bioactivities

The pyrazole nucleus is known for a wide range of pharmacological effects.^[1] Preliminary screening of **5-Hydroxy-1-methylpyrazole** should also consider these potential activities.

- Antimicrobial Activity: Pyrazole derivatives have shown efficacy against various bacterial and fungal strains.[7][8][9]
- Anti-inflammatory Activity: The pyrazole ring is a core component of several anti-inflammatory drugs, such as celecoxib.[1][10]
- Anticancer (Cytotoxic) Activity: Beyond LSD1 inhibition, various pyrazole derivatives exhibit direct cytotoxicity against cancer cell lines.[8][11]
- Antioxidant Activity: The ability to scavenge free radicals has been reported for some pyrazole compounds.[7][9]

Experimental Protocols

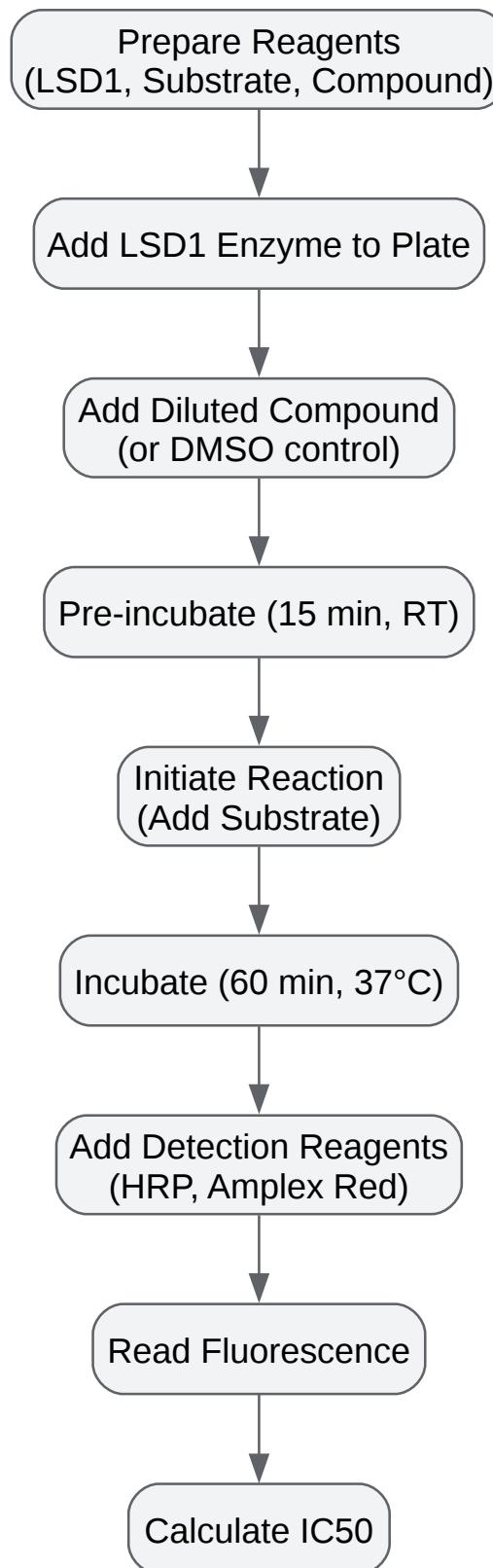
This section details the methodologies for key experiments to investigate the proposed bioactivities of **5-Hydroxy-1-methylpyrazole**.

LSD1 Inhibition Assay (Biochemical)

This protocol determines the direct inhibitory effect of the compound on purified LSD1 enzyme activity.

- Enzyme and Substrate: Use recombinant human LSD1 and a biotinylated histone H3 peptide (e.g., corresponding to amino acids 1-21) dimethylated on K4.
- Reaction Buffer: Prepare a suitable buffer (e.g., 50 mM Tris, pH 7.5, 50 mM NaCl, 1 mM DTT).
- Compound Preparation: Prepare a serial dilution of **5-Hydroxy-1-methylpyrazole** in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., <1%).
- Assay Procedure:
 - Add LSD1 enzyme to wells of a 96-well plate.
 - Add the serially diluted compound or vehicle control (DMSO).

- Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.
- Initiate the reaction by adding the H3K4me2 peptide substrate.
- Incubate for a set time (e.g., 60 minutes) at 37°C.
- Stop the reaction.
- Detection: The demethylation reaction produces hydrogen peroxide (H_2O_2), which can be detected using a horseradish peroxidase (HRP)-coupled reaction with a fluorescent substrate like Amplex Red.
- Data Analysis: Measure fluorescence intensity. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC_{50} value.



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Caption: General workflow for a biochemical LSD1 inhibition assay.

Cellular Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of the compound on the viability and proliferation of cancer cell lines.

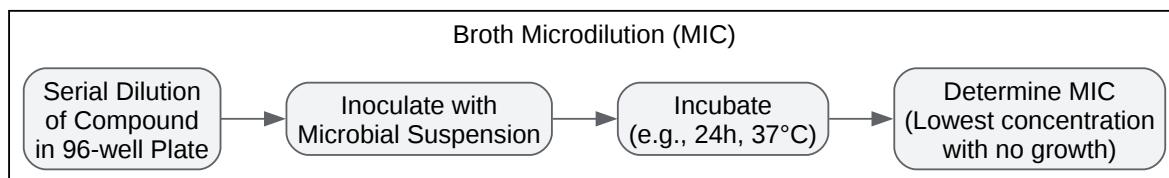
- Cell Culture: Culture human cancer cell lines (e.g., THP-1 for leukemia, A549 for lung cancer) in appropriate media and conditions.
- Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
- Compound Treatment: Treat the cells with serial dilutions of **5-Hydroxy-1-methylpyrazole** for 72 hours.
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC_{50} (concentration for 50% growth inhibition).

Antimicrobial Susceptibility Testing

This protocol provides a preliminary assessment of antibacterial and antifungal activity.

- Microbial Strains: Use a panel of relevant microorganisms, such as *Staphylococcus aureus* (Gram-positive), *Escherichia coli* (Gram-negative), and *Candida albicans* (fungus).
- Broth Microdilution Method (for MIC):
 - Prepare two-fold serial dilutions of the compound in a suitable broth medium in a 96-well plate.

- Inoculate each well with a standardized suspension of the test microorganism.
- Include positive (microbe, no compound) and negative (broth only) controls.
- Incubate the plates under appropriate conditions (e.g., 37°C for 24h for bacteria).
- The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth.



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